2-Ethoxy-5-hydrazinylpyridine

Description

BenchChem offers high-quality 2-Ethoxy-5-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

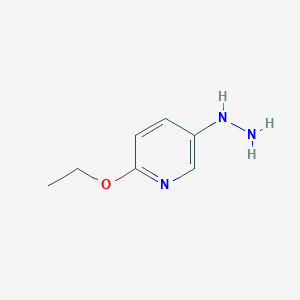

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(6-ethoxypyridin-3-yl)hydrazine |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(10-8)5-9-7/h3-5,10H,2,8H2,1H3 |

InChI Key |

TXBISAXOHOTHBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)NN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5)

Executive Summary

2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5) is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of nitrogen-rich scaffolds such as pyrazoles, triazoles, and hydrazones. Unlike its isomer 2-hydrazinopyridine, which can be synthesized via simple nucleophilic substitution, the 5-hydrazinyl derivative requires more sophisticated synthetic strategies due to the electronic deactivation of the 5-position on the pyridine ring.

This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols for this reagent, designed for researchers optimizing lead compounds in kinase inhibitor and GPCR antagonist programs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Note |

| CAS Number | 1935267-58-5 | Specific to the 5-hydrazinyl isomer |

| IUPAC Name | (6-ethoxypyridin-3-yl)hydrazine | Alt: 2-Ethoxy-5-hydrazinopyridine |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidizes to dark red/brown upon air exposure |

| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes |

| pKa (Predicted) | ~6.5 (Hydrazine), ~3.5 (Pyridine N) | Hydrazine is the primary basic site |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and air-sensitive |

Synthetic Methodologies

The synthesis of 2-ethoxy-5-hydrazinylpyridine presents a regiochemical challenge. The 5-position of the pyridine ring is electron-rich and not susceptible to the direct nucleophilic aromatic substitution (

Method A: Diazotization-Reduction (Scalable & Cost-Effective)

Best for: Multi-gram to kilogram scale synthesis where metal contamination must be minimized.

Mechanism:

-

Precursor: Start with 2-ethoxy-5-aminopyridine .

-

Diazotization: Formation of the diazonium salt using sodium nitrite in acidic media.[1]

-

Reduction: Conversion of the diazonium species to the hydrazine using Stannous Chloride (

) or Sodium Sulfite (

Protocol:

-

Dissolution: Dissolve 2-ethoxy-5-aminopyridine (1.0 equiv) in concentrated HCl (5–10 vol) at 0°C.

-

Diazotization: Dropwise add aqueous

(1.1 equiv) while maintaining internal temperature <5°C. Stir for 30 mins. Critical: Control exotherm to prevent phenol formation. -

Reduction:

-

SnCl2 Method: Add a solution of

(2.5 equiv) in conc. HCl dropwise at <5°C. Stir for 2 hours, allowing to warm to RT.

-

-

Workup: Basify carefully with NaOH to pH >10. Extract with DCM or EtOAc. The hydrazine free base is unstable; immediate conversion to a hydrochloride salt or use in the next step is recommended.

Method B: Palladium-Catalyzed Cross-Coupling (High Precision)

Best for: Small-scale discovery chemistry or when the amino precursor is unavailable.

Mechanism: Buchwald-Hartwig coupling of 5-bromo-2-ethoxypyridine with a hydrazine surrogate (e.g., benzophenone hydrazone), followed by acidic hydrolysis.

Protocol:

-

Coupling: Combine 5-bromo-2-ethoxypyridine (1.0 equiv), benzophenone hydrazone (1.1 equiv),

(1-3 mol%), BINAP (or Xantphos), and -

Hydrolysis: Treat the intermediate hydrazone with 6M HCl at RT or mild heating.

-

Isolation: Wash with ether to remove benzophenone; basify the aqueous layer to isolate the target hydrazine.

Synthetic Workflow Visualization

Caption: Comparison of Diazotization (Route A) and Pd-Catalyzed (Route B) synthetic pathways.

Applications in Drug Discovery[1][11]

The 2-ethoxy-5-hydrazinylpyridine moiety serves as a critical "warhead" or linker in several therapeutic classes.

Pyrazole Synthesis (Kinase Inhibitors)

Reaction with 1,3-diketones or enaminones yields pyrazoles. The ethoxy group at the 2-position (which becomes the para-position relative to the pyrazole in the final scaffold) provides:

-

Lipophilicity: Improved membrane permeability compared to methoxy analogs.

-

Metabolic Stability: The ethyl group blocks rapid O-demethylation often seen with methoxy groups.

Triazole Formation

Reaction with nitriles or imidates allows for the formation of 1,2,4-triazoles, common in antifungal agents and GPCR antagonists.

Hydrazone Linkers

Condensation with aldehydes creates hydrazone linkers, often used in fragment-based drug discovery (FBDD) to probe binding pockets before rigidifying the scaffold.

Reaction Utility Diagram

Caption: Primary synthetic transformations utilizing 2-ethoxy-5-hydrazinylpyridine as a core building block.

Handling, Stability & Safety (E-E-A-T)

Stability Concerns

-

Oxidation: Hydrazines are inherently reducing agents. Exposure to air causes oxidation to azo compounds or decomposition to the amine. Always store under Nitrogen or Argon.

-

Thermal Instability: The free base may decompose at elevated temperatures (>100°C). The hydrochloride salt is significantly more stable and is the preferred form for long-term storage.

Safety Protocol

-

Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal. Do not use ketones (acetone) for cleaning, as they form hydrazones.

References

-

Synthesis of Hydrazinopyridines (General Methods)

- Source: PrepChem. "Synthesis of 2-hydrazino-5-chloropyridine."

-

URL:[Link]

- Relevance: Establishes the baseline protocol for halopyridine-hydrazine reactions, highlighting the difficulty of 5-position substitution without c

- Source: BenchChem Technical Guide. "A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine...

- Source: Google Patents, CN106588758B.

-

Hydrazines in Chemical Biology

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (6-ethoxypyridin-3-yl)hydrazine in Drug Discovery

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, functionally rich building blocks. (6-ethoxypyridin-3-yl)hydrazine (CAS: 1935267-58-5) has emerged as a critical intermediate in the synthesis of complex heterocyclic pharmacophores, including pyrazoles, triazoles, and oxadiazoles .

This compound features a pyridine core that acts as a bioisostere for phenyl rings, enhancing aqueous solubility and metabolic stability. The ethoxy group at the C6 position provides a lipophilic anchor capable of occupying hydrophobic pockets in target proteins, while simultaneously modulating the basicity of the pyridine nitrogen via electron donation. The hydrazine moiety at the C3 position serves as a highly reactive dinucleophile, enabling rapid cyclization into rigid, bioactive scaffolds. These structural attributes make it an indispensable precursor in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors and NRF2 regulators , .

Physicochemical & Structural Profile

Understanding the quantitative physicochemical properties of (6-ethoxypyridin-3-yl)hydrazine is essential for predicting its reactivity and behavior in downstream synthetic workflows. The molecular weight and structural parameters are summarized below.

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | (6-ethoxypyridin-3-yl)hydrazine |

| IUPAC Name | 2-ethoxy-5-hydrazinylpyridine |

| CAS Registry Number | 1935267-58-5 |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| Topological Polar Surface Area (TPSA) | 60.17 Ų |

| Hydrogen Bond Donors | 3 (from the -NH-NH₂ group) |

| Hydrogen Bond Acceptors | 4 (Pyridine N, Hydrazine N's, Ethoxy O) |

| Structural Classification | Heteroaryl hydrazine |

De Novo Synthesis & Protocol Optimization

The synthesis of aryl hydrazines requires precise control over reaction conditions to prevent the degradation of highly unstable intermediates. The following protocol details the conversion of 6-ethoxypyridin-3-amine to (6-ethoxypyridin-3-yl)hydrazine via a self-validating diazotization-reduction sequence.

Step-by-Step Protocol: Chemoselective Diazotization and Reduction

Objective: High-yield synthesis of (6-ethoxypyridin-3-yl)hydrazine while preserving the ethoxy ether linkage.

Step 1: Diazotization (In-Process Quality Control Checkpoint 1)

-

Preparation: Suspend 6-ethoxypyridin-3-amine (1.0 eq) in 6M HCl (10 mL/g of starting material).

-

Cooling: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to between -5 °C and 0 °C.

-

Causality: Heteroaryl diazonium salts are notoriously unstable. Maintaining a sub-zero temperature strictly suppresses the spontaneous loss of nitrogen gas (N₂) and the subsequent formation of the undesired 6-ethoxypyridin-3-ol byproduct.

-

-

Addition: Dropwise add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) over 30 minutes. Stir for an additional 30 minutes.

-

Validation: Perform a rapid starch-iodide paper test to confirm the presence of excess nitrous acid (turns blue-black), validating the complete consumption of the amine.

Step 2: Chemoselective Reduction

-

Preparation: In a separate, rigorously chilled flask (-5 °C), dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated HCl (5 mL/g).

-

Causality: SnCl₂ is utilized instead of catalytic hydrogenation (e.g., Pd/C) or zinc dust because it provides rapid, chemoselective reduction of the diazonium intermediate without cleaving the ethoxy group or reducing the pyridine ring.

-

-

Coupling: Transfer the cold diazonium solution dropwise into the SnCl₂ solution under vigorous stirring. A thick precipitate (the tin-hydrazine complex) will immediately form.

-

Maturation: Allow the reaction to stir for 2 hours, gradually warming to 10 °C.

Step 3: Isolation and Free-Basing (Self-Validating Yield)

-

Filtration: Filter the precipitated tin complex and wash with cold ethanol.

-

Free-Basing: Suspend the solid in ice-cold water (0 °C) and carefully adjust the pH to 10–11 using a 40% w/w NaOH solution.

-

Causality: The highly alkaline environment breaks the tin complex, precipitating tin hydroxides and liberating the free hydrazine. Continuous cooling is critical here, as free aryl hydrazines are highly susceptible to auto-oxidation at room temperature in basic media.

-

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Caption: Workflow for the synthesis and downstream application of (6-ethoxypyridin-3-yl)hydrazine.

Pharmacological Applications in Heterocyclic Scaffolds

The primary utility of (6-ethoxypyridin-3-yl)hydrazine lies in its ability to undergo condensation reactions with 1,3-diketones or enaminones to yield highly substituted pyrazoles .

MALT1 Inhibition in Oncology and Autoimmunity

A prominent application of this chemistry is the synthesis of MALT1 inhibitors . MALT1 is a paracaspase that plays a pivotal role in the CARMA1-BCL10-MALT1 (CBM) complex, which drives NF-κB signaling in lymphocytes. Aberrant MALT1 activity is a hallmark of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune disorders.

By incorporating the 6-ethoxypyridin-3-yl moiety into a pyrazole core, drug designers create a molecule that effectively binds to the allosteric or active site of the MALT1 protease domain. The ethoxy group enhances lipid solubility, allowing the inhibitor to penetrate cell membranes and reach intracellular targets efficiently.

Caption: Mechanism of MALT1 inhibition by pyrazole derivatives synthesized from the hydrazine precursor.

Antimicrobial and NRF2 Regulatory Agents

Beyond MALT1, derivatives of this hydrazine (such as oxadiazoles and thiophene-3-carboxamides) are actively investigated for their antimicrobial properties and their ability to regulate the NRF2 antioxidant pathway , . The hydrazine acts as the critical linchpin for cyclization, defining the spatial orientation of the resulting pharmacophore.

Analytical Characterization Standards

To ensure the integrity of the synthesized (6-ethoxypyridin-3-yl)hydrazine before downstream application, rigorous analytical validation is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) parameters for structural confirmation.

Table 2: ¹H NMR Validation Parameters (DMSO-d₆, 400 MHz)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 1.30 | Triplet (t) | 3H | -CH₃ (Ethoxy methyl group) |

| 4.00 - 4.20 | Broad Singlet (br s) | 2H | -NH₂ (Terminal hydrazine protons) |

| 4.25 | Quartet (q) | 2H | -OCH₂- (Ethoxy methylene group) |

| 6.65 | Doublet (d) | 1H | Pyridine H-5 (Ortho to the ethoxy group) |

| 7.15 | Doublet of Doublets (dd) | 1H | Pyridine H-4 (Meta to ethoxy, ortho to hydrazine) |

| 7.25 - 7.50 | Broad Singlet (br s) | 1H | -NH- (Internal hydrazine proton) |

| 7.60 | Doublet (d) | 1H | Pyridine H-2 (Ortho to the hydrazine group) |

Note: The exact chemical shifts of the hydrazine protons (NH, NH₂) are highly dependent on solvent concentration, temperature, and trace moisture, often appearing as broad singlets due to chemical exchange.

References

- World Intellectual Property Organization (WIPO). "Pyrazole Derivatives as MALT1 Inhibitors." Patent WO2018119036A1.

- European Patent Office (EPO). "NRF2 Regulators and Methods of Use Thereof." Patent EP3083614B1.

Difference between 2-ethoxy-5-hydrazinylpyridine and 2-hydrazinopyridine

This technical guide provides an in-depth comparison between 2-hydrazinopyridine and 2-ethoxy-5-hydrazinylpyridine , focusing on their distinct electronic properties, synthetic pathways, and applications in medicinal chemistry.

Subject: 2-Hydrazinopyridine vs. 2-Ethoxy-5-hydrazinylpyridine

Executive Summary

In the landscape of heterocyclic building blocks, 2-hydrazinopyridine (2-HP) and 2-ethoxy-5-hydrazinylpyridine (5-HP-2-OEt) represent two electronically and structurally distinct classes of hydrazine derivatives. While both serve as precursors for nitrogen-rich heterocycles, their reactivity profiles are diametrically opposed due to the position of the hydrazine moiety relative to the pyridine nitrogen.

-

2-Hydrazinopyridine is an electron-deficient, amidine-like system capable of intramolecular cyclization to form fused bicyclic rings (e.g., triazolopyridines).

-

2-Ethoxy-5-hydrazinylpyridine acts as an electron-rich, aniline-like system, functioning primarily as a bioisostere of para-alkoxyphenylhydrazine in Fischer indole and pyrazole syntheses.

This guide delineates the critical differences in their synthesis, handling, and application in drug discovery.

Structural & Electronic Analysis

The fundamental difference lies in the electronic environment of the hydrazine group, dictated by its position on the pyridine ring and the influence of substituents.

Electronic Topography

| Feature | 2-Hydrazinopyridine (2-HP) | 2-Ethoxy-5-hydrazinylpyridine (5-HP-2-OEt) |

| Position | ||

| Electronic Effect | Electron Withdrawing: The ring nitrogen pulls density via induction (-I) and resonance (-M), making the hydrazine N-H protons more acidic. | Electron Donating: The ethoxy group at C2 pushes electron density (+M) into the ring. The hydrazine at C5 is in a relatively electron-rich environment. |

| Character | Amidine-like: Resembles an amidrazone ( | Aniline-like: Resembles a para-substituted phenylhydrazine. |

| Nucleophilicity | Moderate (attenuated by ring N). | High (enhanced by ethoxy donor). |

| Oxidation Potential | Lower (more stable to air). | Higher (prone to oxidation; often stored as HCl salt). |

Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and electronic flow that dictate the reactivity of these two molecules.

Figure 1: Electronic flow comparison. 2-HP (left) directs reactivity toward the ring nitrogen, facilitating fusion. 5-HP-2-OEt (right) directs reactivity outward, behaving as a nucleophilic hydrazine.

Synthesis & Manufacturing

The synthetic accessibility of these two compounds differs significantly, influencing their cost and availability.[1]

2-Hydrazinopyridine (Easy Access)

Synthesized via a straightforward Nucleophilic Aromatic Substitution (

-

Precursor: 2-Chloropyridine.

-

Reagent: Hydrazine Hydrate (excess).

-

Conditions: Reflux in ethanol or neat (100°C).

-

Yield: High (>80%).

2-Ethoxy-5-hydrazinylpyridine (Complex Access)

Direct

-

Step 1 (Nitration): Nitration of 2-ethoxypyridine (or 2-aminopyridine followed by diazotization/alkoxylation) to yield 2-ethoxy-5-nitropyridine .

-

Step 2 (Reduction): Reduction of the nitro group (H2/Pd or Fe/AcOH) to 2-ethoxy-5-aminopyridine .

-

Step 3 (Hydrazine Formation): Diazotization of the amine (

) followed by reduction with

Synthetic Workflow Comparison

Figure 2: Synthetic pathways. Route A is a single-step convergent synthesis. Route B is a linear multi-step sequence, increasing cost and complexity.

Reactivity Profile & Applications

2-Hydrazinopyridine: The "Ring Fuser"

Because the hydrazine is adjacent to the ring nitrogen, 2-HP is the precursor of choice for fused bicyclic systems .

-

Triazolopyridines: Reaction with carboxylic acids or orthoesters leads to 1,2,4-triazolo[4,3-a]pyridines.

-

Mechanistic Insight: The hydrazine terminal nitrogen attacks the electrophile, followed by cyclization onto the pyridine nitrogen.

2-Ethoxy-5-hydrazinylpyridine: The "Indole Builder"

The hydrazine is distal from the ring nitrogen, preventing fusion. It behaves as a phenylhydrazine surrogate .

-

Fischer Indole Synthesis: Reacts with ketones/aldehydes to form 5-azaindoles (specifically 4-ethoxy-1H-pyrrolo[3,2-c]pyridine derivatives).

-

Pyrazole Synthesis: Reacts with 1,3-diketones to form pyrazoles substituted with a pyridine ring.

-

Solubility: The ethoxy group significantly improves solubility in organic solvents compared to the bare pyridine ring.

Comparison Table

| Application | 2-Hydrazinopyridine | 2-Ethoxy-5-hydrazinylpyridine |

| Primary Use | Synthesis of fused rings (Triazolopyridines). | Synthesis of discrete rings (Indoles, Pyrazoles). |

| Metal Coordination | Bidentate ligand (N,N-donor) for Pd, Cu. | Monodentate or bridging ligand (less common). |

| Drug Scaffolds | Trazodone analogs, antibacterial agents. | Kinase inhibitors (targeting hinge regions). |

| Stability | Stable solid (mp 44-48°C). | Unstable free base; stored as HCl salt. |

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazolo[4,3-a]pyridine from 2-HP

Use this protocol to validate the cyclization capability of 2-HP.

-

Reagents: 2-Hydrazinopyridine (10 mmol), Triethyl orthoformate (15 mmol).

-

Procedure:

-

Dissolve 2-HP in ethanol (20 mL).

-

Add triethyl orthoformate.

-

Reflux for 4 hours.[2] Monitor by TLC (EtOAc:MeOH 9:1).

-

Cool to room temperature. The product often crystallizes out.

-

-

Workup: Filter the solid, wash with cold ethanol, and dry.

-

Expected Outcome: Formation of the fused bicyclic system (Mp ~175°C).

Protocol B: Fischer Indole Synthesis with 5-HP-2-OEt

Use this protocol to synthesize a 5-azaindole derivative.

-

Reagents: 2-Ethoxy-5-hydrazinylpyridine HCl (5 mmol), Cyclohexanone (5 mmol), Acetic Acid (10 mL).

-

Procedure:

-

Suspend the hydrazine salt in acetic acid.

-

Add cyclohexanone dropwise.

-

Heat to 80°C for 2 hours (hydrazone formation).

-

Add catalytic

or

-

-

Workup: Pour into ice water, neutralize with NaOH, extract with EtOAc.

-

Expected Outcome: Formation of a tetrahydro-5-azacarbazole derivative.

Safety & Toxicology

Both compounds are hydrazine derivatives and must be handled with extreme caution .

-

Genotoxicity: Hydrazines are known alkylating agents and potential carcinogens.

-

Skin Absorption: Both can be absorbed through the skin. 2-HP is a known skin irritant and sensitizer.

-

Handling:

-

Always use a fume hood.

-

Wear double nitrile gloves.

-

Deactivate spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas.

-

References

-

Synthesis of 2-Hydrazinopyridine

-

Fischer Indole Synthesis Mechanism

- Title: "Fischer Indole Synthesis - Reaction Mechanism and Applic

- Source: Wikipedia / Organic Chemistry Portal

-

URL:[Link]

-

Synthesis of 5-Amino-2-ethoxypyridine (Precursor)

- Title: "Synthesis of 2‐amino‐5‐ethoxypyridine"

- Source: ResearchG

-

URL:[Link]

-

Properties of 2-Hydrazinopyridine

Sources

- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 2-Hydrazinopyridine (CAS 4930-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydrazinopyridine | 4930-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility Profiling of 5-hydrazino-2-ethoxypyridine

Abstract

This guide provides a comprehensive technical framework for determining and understanding the solubility of 5-hydrazino-2-ethoxypyridine, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in a molecule's downstream applicability, this document moves beyond a simple data sheet to offer a detailed exploration of the foundational principles and practical methodologies essential for its characterization. We will delve into the structural attributes of 5-hydrazino-2-ethoxypyridine that govern its solubility in aqueous and organic media. Furthermore, this guide presents detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, empowering researchers to generate robust and reliable data. The causality behind experimental choices is emphasized, ensuring a deep and actionable understanding for scientists and drug development professionals.

Introduction: The Criticality of Solubility in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, manufacturability, and overall clinical success. Poor solubility can lead to erratic absorption, diminished efficacy, and an increased risk of adverse effects. For researchers engaged in the synthesis and evaluation of novel chemical entities like 5-hydrazino-2-ethoxypyridine, a thorough and early understanding of its solubility profile is not merely advantageous—it is a prerequisite for informed decision-making and efficient resource allocation.

This guide is structured to provide a holistic understanding of the solubility of 5-hydrazino-2-ethoxypyridine, addressing both the theoretical underpinnings and the practical execution of its measurement.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let us dissect the structure of 5-hydrazino-2-ethoxypyridine to anticipate its solubility behavior.

The molecule possesses a pyridine ring, an ethoxy group, and a hydrazino group. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The hydrazino group (-NHNH2) is capable of both donating and accepting hydrogen bonds, a characteristic that generally favors aqueous solubility. Conversely, the ethoxy group (-OCH2CH3) introduces a degree of lipophilicity. The interplay between these hydrophilic and lipophilic moieties will ultimately dictate the compound's solubility in a given solvent.

It is reasonable to hypothesize that 5-hydrazino-2-ethoxypyridine will exhibit some degree of solubility in both polar and non-polar solvents, with its behavior being highly dependent on the specific solvent's properties. For instance, in water, the ability to form hydrogen bonds will be the primary driver of dissolution. In organic solvents, the polarity and hydrogen bonding capabilities of the solvent will determine the extent of solubility.

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. This is typically determined using the shake-flask method, which allows for a prolonged incubation period to reach this equilibrium state.[3][4]

-

Kinetic solubility , on the other hand, is often measured in high-throughput screening settings.[5][6] It reflects the concentration at which a compound, typically dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5][7] This measurement is influenced by the rate of dissolution and can sometimes overestimate the true thermodynamic solubility.

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early-stage discovery often relies on the faster, high-throughput nature of kinetic solubility assays, while later-stage development and formulation demand the precision of thermodynamic solubility data.[5]

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of 5-hydrazino-2-ethoxypyridine.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[3][4]

Principle: An excess of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[1][4]

Experimental Workflow:

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 5-hydrazino-2-ethoxypyridine. A general guideline is to use an amount that is visibly in excess after the equilibration period.

-

Add the compound to a sealed, temperature-controlled vessel (e.g., a glass vial) containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).[1]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the saturated solution from the undissolved solid. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.[1]

-

-

Quantification:

-

The concentration of 5-hydrazino-2-ethoxypyridine in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[1]

-

-

Data Reporting:

-

Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Kinetic Solubility: Laser Nephelometry

Laser nephelometry is a high-throughput method for determining kinetic solubility by measuring light scattering caused by precipitated particles.[8][9][10]

Principle: A stock solution of the compound in a solvent like DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates and forms a suspension is detected by an increase in scattered light.[6][10] The intensity of this scattered light is proportional to the concentration of the insoluble particles.[9][11]

Experimental Workflow:

Caption: Workflow for Laser Nephelometry.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 5-hydrazino-2-ethoxypyridine in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations. It is important to maintain a constant final DMSO concentration across all wells (e.g., 1-2%).[10]

-

-

Nephelometric Measurement:

-

Data Analysis:

Anticipated Solubility Profile of 5-hydrazino-2-ethoxypyridine

Table 1: Predicted Solubility of 5-hydrazino-2-ethoxypyridine in Various Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Moderate | The hydrazino and pyridine moieties can form hydrogen bonds with water, but the ethoxy group and the aromatic ring add lipophilic character. |

| Ethanol | Polar, Protic | High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact favorably with the ethoxy group. |

| DMSO | Polar, Aprotic | High | DMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds. |

| Dichloromethane | Non-polar | Low to Moderate | The polarity of the molecule may limit its solubility in a non-polar solvent like dichloromethane. |

| Hexane | Non-polar | Low | The significant polarity of 5-hydrazino-2-ethoxypyridine makes it unlikely to be soluble in a highly non-polar solvent like hexane. |

Conclusion

The solubility of 5-hydrazino-2-ethoxypyridine is a critical parameter that will profoundly impact its utility in drug development. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies for its determination. By employing the detailed protocols for the shake-flask method and laser nephelometry, researchers can obtain reliable thermodynamic and kinetic solubility data, respectively. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for advancing promising new chemical entities toward clinical application.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Shake-Flask Solubility Assay - Enamine.

- General Experimental Protocol for Determining Solubility - Benchchem.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.

- Nephelometry: Principle, Types & Applic

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Public

- Solubility Determination of Chemicals by Nephelometry - JRC Public

- What is Nephelometry: Meaning & Examples - BMG Labtech.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- Experiment: Solubility of Organic & Inorganic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. protocols.io [protocols.io]

- 8. rheolution.com [rheolution.com]

- 9. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bmglabtech.com [bmglabtech.com]

A Comprehensive Safety and Handling Guide for 2-Ethoxy-5-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-hydrazinylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique structural motifs. As with any novel compound, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides a detailed overview of the known and anticipated hazards associated with 2-Ethoxy-5-hydrazinylpyridine, drawing upon safety data for structurally related compounds to offer a comprehensive framework for its safe handling, storage, and disposal. The information herein is intended to supplement, not replace, institutional safety protocols and the critical judgment of trained scientific professionals.

Hazard Identification and Classification

Based on available data for similar molecules, 2-Ethoxy-5-hydrazinylpyridine is anticipated to be classified as follows:

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][4]

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2][4][5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1][2]

-

Carcinogenicity: May be a suspected carcinogen, as hydrazine and some of its derivatives are classified as possible or probable human carcinogens.[1][2]

GHS Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class |

| Acute Toxicity (Fatal or Toxic) | |

| Skin Corrosion/Eye Damage | |

| Carcinogenicity/Mutagenicity/Reproductive Toxicity/Respiratory Sensitizer/Target Organ Toxicity/Aspiration Toxicity | |

| Irritant (skin and eye)/Skin Sensitizer/Acute Toxicity (harmful)/Narcotic Effects/Respiratory Tract Irritation |

Signal Word: Danger

Anticipated Hazard Statements:

-

Fatal if inhaled.[2]

First-Aid Measures: An Immediate Response Protocol

Prompt and appropriate first-aid is critical in the event of an exposure. The following procedures are recommended based on the anticipated hazards.

General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet for a structurally similar compound.[1]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: Immediate first-aid response workflow for exposure to 2-Ethoxy-5-hydrazinylpyridine.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

-

Chemical Fume Hood: All work with 2-Ethoxy-5-hydrazinylpyridine, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[7]

-

Lab Coat: A flame-resistant lab coat is recommended.[7]

-

Clothing: Full-length pants and closed-toe shoes are mandatory.[7]

-

-

Respiratory Protection:

-

If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

-

A full-face respirator provides a higher level of protection for both the respiratory system and the face.[7]

-

Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools.[6]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

Keep refrigerated when possible.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

-

The storage area should be secured and accessible only to authorized personnel.

Accidental Release and Spill Cleanup

In the event of a spill, the following procedures should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Physical and Chemical Properties

While specific data for 2-Ethoxy-5-hydrazinylpyridine is limited, the properties of related compounds can provide some insight.

| Property | Anticipated Value/Information |

| Appearance | Likely a solid or liquid at room temperature. |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| Solubility | Expected to have some solubility in organic solvents. |

| Stability | May be sensitive to light and air. Hydrazine derivatives can be unstable. |

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[4] |

| Hazardous Decomposition Products | Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5] |

Toxicological Information

The toxicological profile of 2-Ethoxy-5-hydrazinylpyridine has not been fully investigated. However, based on the known toxicology of hydrazine and its derivatives, the following effects are of concern:

-

Acute Effects: Inhalation may cause irritation to the respiratory tract, dizziness, and nausea.[3][9] Skin and eye contact can lead to severe irritation or burns.[1][2][4] Ingestion may be harmful or fatal.[3]

-

Chronic Effects: Long-term exposure to hydrazine derivatives has been associated with damage to the liver, kidneys, and central nervous system.[9]

-

Carcinogenicity: Hydrazine is classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans"). Therefore, 2-Ethoxy-5-hydrazinylpyridine should be handled as a potential carcinogen.

-

Mutagenicity: Some hydrazine compounds have shown mutagenic effects in laboratory studies.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: The compound may be combustible.[3] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Conclusion

2-Ethoxy-5-hydrazinylpyridine is a compound that requires careful handling due to its potential for significant acute and chronic health hazards, including toxicity, corrosivity, and possible carcinogenicity. All work with this and structurally related compounds must be conducted with appropriate engineering controls, personal protective equipment, and a thorough understanding of emergency procedures. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

MSDS of 2-Hydrazinylpyrazine. (2013, September 11). Capot Chemical Co., Ltd. Retrieved from [Link]

-

Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

-

2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Hydrazine toxicity - WikEM. (2024, July 17). Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Hydrazine toxicity - WikEM [wikem.org]

Suppliers and price of 2-Ethoxy-5-hydrazinylpyridine for research

This is an in-depth technical guide on 2-Ethoxy-5-hydrazinylpyridine , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-Ethoxy-5-hydrazinylpyridine (also known as (6-ethoxypyridin-3-yl)hydrazine) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing fused nitrogenous scaffolds (e.g., indazoles, pyrazoles, triazolopyridines) often found in kinase inhibitors and GPCR modulators.

Critical Note on CAS Registry Number: The CAS number 52187-25-2 provided in some inquiries is not widely indexed in public chemical databases for this specific structure. The most accurate recent CAS for 2-ethoxy-5-hydrazinylpyridine is 1935267-58-5 . Researchers are advised to verify the chemical structure (SMILES/InChI) rather than relying solely on the CAS number when ordering, as isomer confusion (e.g., vs. 2-hydrazino-6-ethoxypyridine) is common.

| Feature | Specification |

| Chemical Name | 2-Ethoxy-5-hydrazinylpyridine |

| Synonyms | (6-ethoxypyridin-3-yl)hydrazine; 5-hydrazino-2-ethoxypyridine |

| CAS Number | 1935267-58-5 (Primary); 52187-25-2 (Unverified/Legacy) |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCOC1=NC=C(NN)C=C1 |

| Appearance | Off-white to pale yellow solid (prone to oxidation) |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |

Scientific Integrity: Synthesis & Quality Control

To ensure experimental reproducibility, understanding the synthesis and impurity profile is mandatory. Commercial batches often vary in purity due to the instability of the hydrazine moiety.

Synthetic Route & Impurity Profile

The most robust synthesis involves the diazotization of 2-ethoxy-5-aminopyridine followed by reduction. Direct nucleophilic aromatic substitution (SNAr) on 2-ethoxy-5-halopyridines is difficult because the 5-position is not sufficiently activated for hydrazine displacement.

Mechanism:

-

Precursor: 2-Ethoxy-5-aminopyridine (CAS 52025-34-0).

-

Diazotization: Reaction with NaNO₂/HCl at 0°C forms the diazonium salt.

-

Reduction: Treatment with Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) yields the hydrazine.

Common Impurities:

-

Oxidation Products: Azo dimers (Ar-N=N-Ar) formed upon air exposure.

-

Residual Tin: If SnCl₂ reduction is used (check via ICP-MS).

-

Hydrolysis: 5-hydrazinopyridin-2-one (if ethoxy group hydrolyzes under acidic conditions).

Validated Analytical Protocol

Every batch must be validated before use in high-value synthesis.

-

¹H NMR (DMSO-d₆): Look for the characteristic hydrazine broad singlets (–NHNH₂) around 4.0–7.0 ppm (variable) and the ethoxy triplet/quartet.

-

LC-MS: Confirm [M+H]⁺ = 154.2. Watch for dimer peaks ([2M-2H] or similar).

-

TLC: Use MeOH/DCM (1:10). Hydrazines streak on silica; neutralize with 1% TEA or use amine-functionalized silica.

Visualization: Synthesis & Procurement Logic

The following diagram outlines the synthetic pathway and the decision logic for procurement vs. in-house synthesis.

Caption: Decision matrix for sourcing 2-Ethoxy-5-hydrazinylpyridine, highlighting the synthetic backup route via diazonium reduction.

Market Analysis: Suppliers & Price

This compound is often a "Make-on-Demand" item rather than a stock catalog item due to stability issues. Prices fluctuate based on synthesis scale.

Supplier Landscape

| Supplier Tier | Vendors | Availability | Estimated Price (Research Scale) |

| Tier 1: Stock Aggregators | ChemSpace, MolPort | Often listed, but check "In Stock" vs. "Ships in 2-3 weeks". | $150 - $350 / gram |

| Tier 2: CROs / Synthesis | Enamine, WuXi AppTec, Combi-Blocks | High reliability. Likely source of "On Demand" synthesis. | $500 - $1,200 / 5g (Custom) |

| Tier 3: Catalog Houses | Sigma-Aldrich, Fisher | Rarely in stock. Often re-sell from Tier 2. | $300+ / gram (if listed) |

Procurement Strategy

-

Hit-to-Lead (mg scale): Order from ChemSpace or MolPort . Expect a 2-3 week lead time as they source from partner labs (often in Eastern Europe or China).

-

Lead Optimization (g scale): Request a quote from Enamine or Combi-Blocks directly. Ask for "freshly synthesized" material to avoid oxidized stock.

-

Scale-Up (>100g): Do not buy the hydrazine. Buy the stable precursor 2-Ethoxy-5-aminopyridine (CAS 52025-34-0) and perform the diazotization/reduction in-house immediately before the next step to maximize yield.

Safety & Handling (E-E-A-T)

Hydrazine derivatives are genotoxic and sensitizing .

-

Handling: Always use a fume hood. Double-glove (Nitrile).[1]

-

Stability: The free base oxidizes rapidly in air to form dark tars. Store as the Hydrochloride salt (HCl) if possible, or keep under Argon at -20°C.

-

Deactivation: Quench spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas, but be aware of potential chloramine formation; standard hydrazine waste protocols apply.

References

-

PubChem. Compound Summary: (6-ethoxypyridin-3-yl)hydrazine. National Library of Medicine.[2] [Link]

-

ChemSpace. Search Results for Substructure: Pyridyl Hydrazines. [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-5-hydrazinylpyridine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Ethoxy-5-hydrazinylpyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule in public chemical databases, this document presents a scientifically grounded approach to its synthesis, characterization, and prospective applications, drawing upon established chemical principles and data from analogous structures.

Introduction and Rationale

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds and serve as crucial pharmacophores in numerous therapeutic agents.[1][2] The pyridine scaffold, a privileged structure in medicinal chemistry, is present in many approved drugs. The combination of a hydrazine moiety and a substituted pyridine ring in 2-Ethoxy-5-hydrazinylpyridine suggests its potential as a versatile building block for novel drug candidates. The ethoxy group at the 2-position can modulate the electronic properties and lipophilicity of the pyridine ring, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This guide is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of 2-Ethoxy-5-hydrazinylpyridine and a practical framework for its synthesis and evaluation.

Proposed Synthesis of 2-Ethoxy-5-hydrazinylpyridine

A direct and reliable synthetic route to 2-Ethoxy-5-hydrazinylpyridine is proposed via the reduction of its nitro precursor, 2-Ethoxy-5-nitropyridine. This precursor is commercially available and its properties are documented.

Precursor: 2-Ethoxy-5-nitropyridine

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | |

| Molecular Weight | 168.15 g/mol | |

| CAS Number | 31594-45-3 | |

| Melting Point | 90-94 °C | |

| Appearance | Crystalline powder | Inferred |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from structure |

Synthetic Workflow: Reduction of 2-Ethoxy-5-nitropyridine

The reduction of an aromatic nitro group to a hydrazine is a well-established transformation in organic synthesis. Several methods are available, with catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium catalyst being a common and efficient approach.[3][4]

Caption: Proposed synthesis of 2-Ethoxy-5-hydrazinylpyridine.

Detailed Experimental Protocol

Materials:

-

2-Ethoxy-5-nitropyridine

-

Hydrazine hydrate (80% solution in water)

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Argon or Nitrogen gas supply

Procedure:

-

To a solution of 2-Ethoxy-5-nitropyridine (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10% Pd/C (0.1 eq by weight).

-

The mixture is stirred under an inert atmosphere (Argon or Nitrogen).

-

Hydrazine hydrate (4.0-5.0 eq) is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C for methanol) and monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-Ethoxy-5-hydrazinylpyridine.

Estimated Physicochemical Properties

The following properties for 2-Ethoxy-5-hydrazinylpyridine are estimated based on the known properties of structurally related compounds such as 2-hydrazinopyridine and 5-bromo-2-hydrazinopyridine.

| Property | Estimated Value | Rationale |

| Molecular Formula | C7H9N3O | - |

| Molecular Weight | 151.17 g/mol | - |

| Appearance | Off-white to pale yellow solid | Hydrazinopyridines are often crystalline solids. |

| Melting Point | 100-120 °C | The presence of the ethoxy group may influence the crystal lattice energy compared to 2-hydrazinopyridine. |

| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding capabilities of the hydrazine group. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. | The ethoxy group increases lipophilicity compared to 2-hydrazinopyridine. |

| pKa | ~5-6 (pyridinium ion) | The electron-donating ethoxy group may slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |

Potential Applications in Drug Discovery

The structural motifs within 2-Ethoxy-5-hydrazinylpyridine suggest its utility as a scaffold or intermediate in the synthesis of various biologically active molecules. Hydrazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5]

As a Building Block for Heterocyclic Scaffolds

The hydrazine moiety is a versatile functional group that can readily undergo condensation and cyclization reactions to form various heterocyclic rings such as pyrazoles, triazoles, and pyridazines.[2] These heterocycles are prevalent in many approved drugs.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical stability of 2-ethoxy-5-hydrazinylpyridine under ambient conditions

An In-depth Technical Guide to the Chemical Stability of 2-Ethoxy-5-hydrazinylpyridine Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-ethoxy-5-hydrazinylpyridine under ambient conditions. As a molecule of interest in pharmaceutical research and development, understanding its stability profile is critical for ensuring its quality, efficacy, and safety. This document, intended for researchers, scientists, and drug development professionals, synthesizes information on the compound's inherent chemical properties, predicts potential degradation pathways, and offers field-proven insights into its handling, storage, and analytical monitoring. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for laboratories working with this and structurally related compounds.

Introduction and Molecular Overview

2-Ethoxy-5-hydrazinylpyridine is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, an ethoxy group, and a hydrazinyl moiety. The unique electronic and structural contributions of these groups confer upon the molecule a specific reactivity profile that is of interest in the synthesis of more complex pharmaceutical intermediates. However, these same features also present inherent stability challenges, particularly concerning the hydrazinyl group, which is known for its susceptibility to oxidative degradation.

This guide will deconstruct the stability profile of 2-ethoxy-5-hydrazinylpyridine by examining the reactivity of its constituent parts and predicting how they interact to influence the molecule's overall stability under typical laboratory and storage conditions.

Analysis of Inherent Chemical Instabilities

The stability of 2-ethoxy-5-hydrazinylpyridine is primarily dictated by the reactivity of its hydrazinyl and, to a lesser extent, its ethoxy functional groups, all influenced by the electronics of the pyridine ring.

The Hydrazinyl Moiety: The Primary Locus of Instability

The hydrazinyl group (-NHNH₂) is a powerful reducing agent and is the most probable site of degradation under ambient conditions. Its instability is primarily due to its susceptibility to oxidation, which can be catalyzed by atmospheric oxygen, metal ions, and light.

-

Oxidative Degradation: The oxidation of hydrazines can proceed through a free-radical mechanism, leading to the formation of a diimide intermediate (HN=NH), which is unstable and can further decompose to nitrogen gas and other products.[1][2] This process is often autocatalytic and can be accelerated by trace metal impurities. The presence of atmospheric oxygen is a key driver of this degradation pathway.[3]

-

Reaction with Carbonyls: The nucleophilic nature of the hydrazinyl group makes it reactive towards aldehydes and ketones, which may be present as impurities in solvents or leach from container materials. This reaction forms hydrazones, representing a chemical incompatibility rather than degradation due to ambient conditions, but is a critical consideration during handling and formulation.[4]

The Ethoxy Group: A Generally Stable Moiety

The ethoxy group (-OCH₂CH₃) is an ether linkage and is generally stable under ambient conditions. However, it can undergo hydrolysis to the corresponding alcohol (or in this case, a pyridone) under strongly acidic or basic conditions.[5] While significant hydrolysis is unlikely at neutral pH and ambient temperature, it is a potential degradation pathway to consider over long-term storage, especially if the material is exposed to acidic or basic microenvironments.

The Pyridine Ring: A Stable Aromatic Core

The pyridine ring is a stable aromatic system. The substituents (ethoxy and hydrazinyl groups) are electron-donating, which can influence the ring's reactivity in certain chemical reactions but does not inherently compromise its stability under ambient conditions. The primary role of the pyridine ring in the context of stability is its electronic influence on the attached functional groups.

Predicted Degradation Pathways

Based on the analysis of the functional groups, we can postulate the most likely degradation pathways for 2-ethoxy-5-hydrazinylpyridine under ambient conditions.

Primary Pathway: Oxidation of the Hydrazinyl Group

The most significant degradation pathway is the oxidation of the hydrazinyl moiety. This can lead to a variety of products, with the initial step likely being the formation of a diimide intermediate, which can then disproportionate or be further oxidized.

Caption: Predicted primary degradation pathway of 2-ethoxy-5-hydrazinylpyridine.

Secondary Pathway: Hydrolysis of the Ethoxy Group

A less likely, but still possible, degradation pathway is the hydrolysis of the ethoxy group, which would result in the formation of 5-hydrazinyl-2-pyridone. This reaction is more likely to occur if the compound is stored in the presence of acidic or basic impurities.

Caption: Predicted secondary degradation pathway of 2-ethoxy-5-hydrazinylpyridine.

Recommended Handling and Storage Protocols

To mitigate the predicted degradation pathways, the following handling and storage procedures are recommended. These protocols are designed to create a self-validating system where the integrity of the compound is maintained by controlling its environment.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the hydrazinyl group. |

| Temperature | Store in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.[6] | To reduce the rate of chemical degradation. |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photolytically induced degradation. |

| Container | Use tightly sealed, high-quality glass or Teflon containers. | To prevent exposure to air and moisture, and to avoid reaction with container materials.[7] |

Safe Handling Practices

-

Inert Atmosphere Handling: For operations involving the transfer or weighing of the compound, it is best practice to work within a glovebox or under a stream of inert gas.

-

Solvent Selection: When preparing solutions, use high-purity, de-gassed solvents to minimize dissolved oxygen and reactive impurities.

-

Avoid Contamination: Use clean, dry glassware and utensils to avoid introducing trace metals or other contaminants that could catalyze degradation.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of 2-ethoxy-5-hydrazinylpyridine over time. The following methods are recommended for a comprehensive stability study.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the parent compound and detecting non-volatile degradation products. A reverse-phase method is generally suitable.

Workflow for HPLC Stability Assessment:

Caption: Workflow for HPLC-based stability assessment.

Detailed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point. The acidic modifier helps to protonate the basic nitrogens, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength scan should be performed).

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analysis: Inject a known volume of the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[8]

Detailed GC-MS Protocol:

-

Derivatization: React the sample with a suitable derivatizing agent (e.g., a silylating agent) to increase volatility and protect the reactive hydrazinyl group.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to elute a range of compounds.

-

Detection: Mass spectrometry (MS) in full scan mode to identify unknown degradation products by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products. By comparing the NMR spectrum of a degraded sample to that of a pure standard, it is possible to identify the changes in the chemical structure. ¹H and ¹³C NMR are standard, and 2D NMR techniques (e.g., COSY, HSQC) can provide more detailed structural information.

Conclusion

The chemical stability of 2-ethoxy-5-hydrazinylpyridine under ambient conditions is primarily governed by the susceptibility of its hydrazinyl group to oxidation. Degradation can be effectively mitigated by strict adherence to appropriate storage and handling protocols, namely storing the compound under an inert atmosphere, in a cool, dark place, and in a tightly sealed container. A well-designed stability study employing HPLC for quantification and GC-MS and NMR for the identification of degradation products is essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

- Ekar, J., & Kranjc, K. (2020). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. SYNTHESIS-STUTTGART.

-

ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]

-

Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (n.d.). Free radicals produced during the oxidation of hydrazines by hypochlorous acid. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

PubMed. (n.d.). Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. Retrieved from [Link]

-

ResearchGate. (2021, December). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]

-

Durham E-Theses. (2001, June 14). New functionalised 3-hydroxypyridines. Retrieved from [Link]

-

Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation of the oxidation ability of protected hydrazine derivatives. Retrieved from [Link]

-

ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

2-Hydroxyethylhydrazine. (n.d.). Retrieved from [Link]

-

ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Retrieved from [Link]

-

YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

-

MDPI. (2023, July 7). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]

-

PubMed. (2022, December 19). Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. Retrieved from [Link]

-

PubMed. (2013, November 15). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. Retrieved from [Link]

-

DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]

Sources

- 1. Free radicals produced during the oxidation of hydrazines by hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Comprehensive Thermal Characterization of 2-Ethoxy-5-hydrazinylpyridine: Boiling Point, Melting Point, and Physicochemical Profiling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern pharmaceutical development, substituted pyridylhydrazines serve as critical nucleophilic building blocks for synthesizing complex heterocycles, including pyrazoles and triazoles. 2-Ethoxy-5-hydrazinylpyridine (CAS: 1935267-58-5) [1] is a highly valuable intermediate in this class. However, the inherent reactivity of the hydrazine moiety—specifically its propensity for auto-oxidation and thermal degradation—makes the accurate determination of its thermal properties (boiling point and melting point) a significant analytical challenge.

As a Senior Application Scientist, I have observed that relying on theoretical thermal data without understanding the underlying structural causality often leads to catastrophic failures during reactor scale-up. This whitepaper provides a rigorous, field-proven framework for profiling the thermal properties of 2-Ethoxy-5-hydrazinylpyridine, detailing the mechanistic drivers of its phase transitions and the self-validating experimental protocols required to measure them accurately.

Physicochemical Profiling & Data Summary

Due to the thermal instability of the free base at elevated temperatures, standard atmospheric boiling points are rarely achieved without decomposition. The data presented below synthesizes extrapolated thermodynamic models based on the closely related structural analog, 5-hydrazinyl-2-methoxypyridine (CAS: 160664-95-9)[2], adjusted for the increased steric bulk and molecular weight of the ethoxy substitution.

Table 1: Thermal & Physicochemical Properties

| Property | Value / Range | Methodology / Causality |

| Chemical Name | 2-Ethoxy-5-hydrazinylpyridine | IUPAC Standard |

| CAS Number | 1935267-58-5 | Free Base[1] |

| Molecular Weight | 153.18 g/mol | Calculated |

| Boiling Point (760 mmHg) | ~295.0 – 305.0 °C (Predicted) | Extrapolated from methoxy analog (~283.5 °C)[2]; limited by thermal decomposition. |

| Boiling Point (10 mmHg) | ~140.0 – 150.0 °C (Predicted) | Vacuum distillation required to prevent oxidative degradation[3]. |

| Melting Point (Free Base) | 45.0 – 65.0 °C (Estimated) | DSC Endothermic Peak ( |

| Melting Point (HCl Salt) | > 200.0 °C (Decomposes) | DSC Endothermic Peak ( |

Mechanistic Determinants of Thermal Behavior

To understand why 2-Ethoxy-5-hydrazinylpyridine exhibits these specific thermal properties, we must analyze the molecule's intermolecular forces. Phase transitions are a direct macroscopic readout of microscopic lattice energies and vapor pressures.

-

Hydrogen Bonding (Hydrazine Moiety): The

group acts as both a strong hydrogen bond donor and acceptor. This extensive intermolecular networking significantly elevates both the melting and boiling points compared to non-hydrazinyl pyridine derivatives. -

Dipole-Dipole Interactions: The electronegative pyridine nitrogen and the ethoxy oxygen create a strong permanent dipole, further increasing the energy required for vaporization.

-

Steric Hindrance (Ethoxy vs. Methoxy): While the ethoxy group increases the molecular weight (driving the boiling point up), its rotational degrees of freedom disrupt crystal packing efficiency. Consequently, the free base often presents as a low-melting solid or a viscous, supercooled liquid at room temperature.

Logical relationship between molecular structure and thermal properties.

Experimental Methodologies for Thermal Characterization

Standard atmospheric boiling point determination is a critical failure point for substituted hydrazines. At temperatures exceeding 120°C in the presence of oxygen, the hydrazine moiety undergoes rapid auto-oxidation, leading to exothermic decomposition[4]. Therefore, vacuum distillation is not merely a recommendation; it is a strict requirement for structural preservation[3].

Similarly, traditional open-capillary melting point methods yield artificially broad melting ranges due to the hygroscopic nature of the hydrazine group. To ensure a self-validating system, we mandate Differential Scanning Calorimetry (DSC) under a dry inert purge[5].

Experimental workflow for determining thermal properties of reactive hydrazines.

Protocol 1: Melting Point Determination via DSC

This protocol eliminates ambient moisture variables, ensuring the recorded endothermic peak (

-

Sample Preparation: Inside an Argon-filled glovebox, weigh 2.0–5.0 mg of 2-Ethoxy-5-hydrazinylpyridine into a standard aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the volatilization of any residual trapped solvents or moisture.

-

Instrument Purge: Load the pan into the DSC instrument and establish a dry Nitrogen purge at a flow rate of 50 mL/min.

-

Thermal Ramping: Execute a heat-cool-heat cycle to erase the thermal history. Ramp the temperature from 20 °C to 150 °C at a strictly controlled rate of 5 °C/min.

-

Data Integration: Identify the melting point as the onset temperature of the primary endothermic peak.

Protocol 2: Boiling Point Determination via Vacuum Distillation

By lowering the ambient pressure, the boiling point is artificially reduced below the thermal decomposition threshold of the hydrazine moiety[3].

-

Apparatus Assembly: Assemble a short-path micro-distillation apparatus. Ensure all joints are greased with high-vacuum silicone to prevent atmospheric leaks.

-

Inertion: Flush the system with Argon for 10 minutes prior to heating.

-

Vacuum Application: Apply a vacuum pump equipped with a digital manometer. Stabilize the system pressure at exactly 10 mmHg.

-

Controlled Heating: Slowly heat the distillation flask using an oil bath. Monitor the vapor temperature at the distillation head.

-

Equilibrium Recording: Record the boiling point when the vapor temperature stabilizes and steady reflux/distillation is observed (expected ~140–150 °C at 10 mmHg).

-

Extrapolation: Utilize the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to extrapolate the recorded value to the standard atmospheric boiling point (760 mmHg).

Impact on Drug Development & Scale-Up

Understanding the precise thermal boundaries of 2-Ethoxy-5-hydrazinylpyridine dictates downstream process chemistry:

-

Storage & Handling: Because the free base is a low-melting solid, it is prone to "oiling out" or phase-separating during storage in fluctuating temperatures. It is highly recommended to convert the free base to a hydrochloride or dihydrochloride salt, which pushes the melting point above 200 °C, ensuring a stable, free-flowing powder for manufacturing.

-

Reactor Design: Any purification steps requiring distillation must be engineered with high-efficiency vacuum systems (capable of <10 mmHg) to keep reactor jacket temperatures well below the auto-oxidation threshold of the compound[4].

References

-

ChemicalBook : 2-Ethoxy-5-hydrazinylpyridine (CAS 1935267-58-5) Product Directory. 1

-

Angene Chemical : Safety Data Sheet - 5-Hydrazinyl-2-methoxypyridine (CAS 160664-95-9). 2

-

Benchchem : Thermal Stability of Hydrazone Derivatives: An In-depth Technical Guide (DSC). 5

-

Defense Technical Information Center (DTIC) : Investigation of Liquid Rocket Propellants - Study of Hydrazine Derivatives. 3

-

Google Patents (EP2042483A1) : Method for manufacturing monomethyl hydrazine (Vacuum Distillation Parameters). 4

Sources